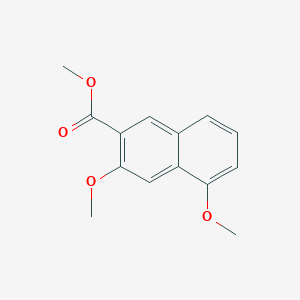

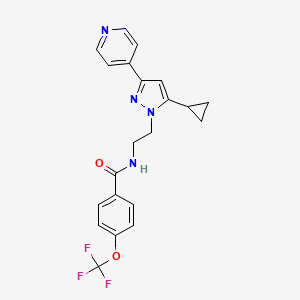

![molecular formula C11H14N4O B2604360 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-47-3](/img/structure/B2604360.png)

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These compounds are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride leads to the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-ones addresses key pharmacophoric elements of the kinase ATP pocket .Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibitors

Pyrido[2,3-d]pyrimidin-7(8H)-ones, including compounds like 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, have gained attention for their potential as tyrosine kinase inhibitors. These compounds are structurally similar to nitrogenous bases found in DNA and RNA. Their diverse substitutions at various positions, particularly the C-4 position, show potential for biological activity against ZAP-70, a tyrosine kinase (Masip et al., 2021).

Cyclin-Dependent Kinase Inhibition

Research has identified pyrido[2,3-d]pyrimidin-7-ones as inhibitors of cyclin-dependent kinases (Cdks), crucial for cell division control. This property makes them valuable in studying cancer and cell cycle-related diseases (Barvian et al., 2000).

Synthesis and Biomedical Applications

The unique structure of pyrido[2,3-d]pyrimidin-7(8H)-ones has led to over 20,000 described structures, with extensive biomedical applications being researched. These include potential roles in interacting with various receptors in the body (Jubete et al., 2019).

Potential Analgesic Properties

Some derivatives of pyrido[1,2-a]pyrimidines, a closely related class, have shown increased biological activity as analgesics in certain substitutions, indicating potential applications in pain management (Ukrainets et al., 2015).

Synthesis of Halogenated Derivatives

Halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones have been synthesized, expanding the chemical diversity and potential biological applications of these compounds (Molnár et al., 2009).

Antimicrobial Activity

Some pyrido[2,3-d]pyrimidines show promising antimicrobial activity. This is crucial for the development of new antibacterial and antifungal agents in the face of increasing drug resistance (Farghaly et al., 2011).

Anticancer Potential

Certain pyrido[2,3-d]pyrimidines exhibit significant anticancer activity, both in vitro and in vivo, indicating their potential use in cancer treatment and research (Su et al., 1986).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidin-7-ones, have been known to selectively inhibit the activity of various tyrosine kinases .

Mode of Action

Related compounds have been shown to inhibit tyrosine kinases, which catalyze phosphate transfer from atp to tyrosine residues in proteins .

Biochemical Pathways

Inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways within the cell .

Result of Action

Similar compounds have shown antitumor and antiproliferative activity .

Direcciones Futuras

The future directions in the research of pyrido[2,3-d]pyrimidin-7(8H)-ones could involve the development of new synthesis methods and the exploration of their biological activities . These compounds have shown promise in the development of biologically active compounds, particularly as kinase inhibitors .

Propiedades

IUPAC Name |

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-6-12-10-8-4-5-9(16)15(2)11(8)14-7-13-10/h4-5,7H,3,6H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMGRYXCQXCFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC(=O)N(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)